molecular formula C18H13ClFN3O4 B3487821 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3487821
M. Wt: 389.8 g/mol
InChI Key: BVKUHDMEYMKLOL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a methyl group, a nitrophenyl group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Coupling Reactions: The nitrophenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative and a halogenated precursor.

    Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its complex structure and functional groups that can interact with biological targets.

    Biological Probes: Used in research to study biological pathways and mechanisms due to its ability to bind to specific proteins or enzymes.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide
  • 3-(2-Fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the nitro group, gives 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide unique chemical properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O4/c1-9-13(7-4-8-14(9)23(25)26)21-18(24)15-10(2)27-22-17(15)16-11(19)5-3-6-12(16)20/h3-8H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKUHDMEYMKLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(2-METHYL-3-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE

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